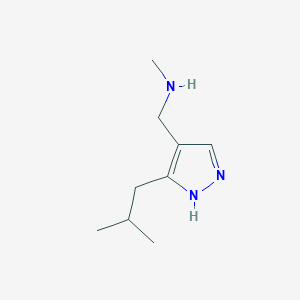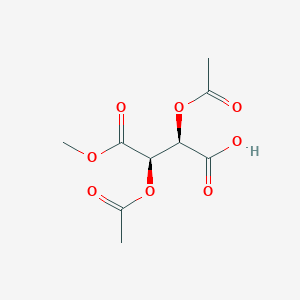
(R,R)-Tartaric Acid Monomethyl Ester Diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,R)-Tartaric Acid Monomethyl Ester Diacetate is a chiral compound derived from tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. This compound is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom. The (R,R) notation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Tartaric Acid Monomethyl Ester Diacetate typically involves the esterification of tartaric acid. One common method is the monohydrolysis of dicarboxylic esters, which can be achieved through silanolysis at elevated temperatures on a silica gel surface . The surface-bound silyl esters are then cleaved off under mild conditions to yield the desired monoester.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale esterification processes. These processes may include the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(R,R)-Tartaric Acid Monomethyl Ester Diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield tartaric acid and methanol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Tartaric acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
(R,R)-Tartaric Acid Monomethyl Ester Diacetate has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and stereochemistry.
Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (R,R)-Tartaric Acid Monomethyl Ester Diacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, reduction, or substitution reactions, depending on the conditions and reagents used. These reactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new products .
Comparación Con Compuestos Similares
Similar Compounds
(S,S)-Tartaric Acid Monomethyl Ester Diacetate: The enantiomer of (R,R)-Tartaric Acid Monomethyl Ester Diacetate, with different stereochemistry.
Methyl Tartarate: Another ester of tartaric acid, but with different functional groups.
Ethyl Tartarate: Similar to methyl tartarate but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and interactions in various applications. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Fórmula molecular |
C9H12O8 |
|---|---|
Peso molecular |
248.19 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-diacetyloxy-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C9H12O8/c1-4(10)16-6(8(12)13)7(9(14)15-3)17-5(2)11/h6-7H,1-3H3,(H,12,13)/t6-,7-/m1/s1 |
Clave InChI |
GVCSACPSWHMFIU-RNFRBKRXSA-N |
SMILES isomérico |
CC(=O)O[C@H]([C@H](C(=O)OC)OC(=O)C)C(=O)O |
SMILES canónico |
CC(=O)OC(C(C(=O)OC)OC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


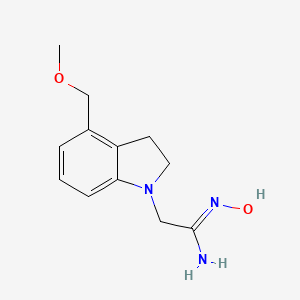
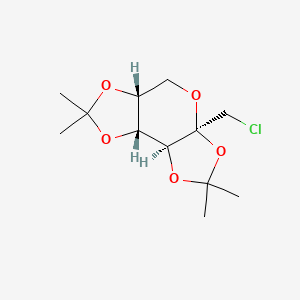
![5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
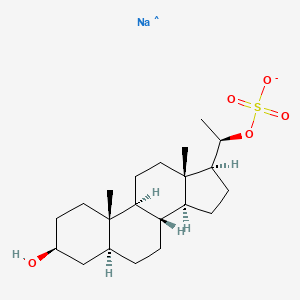
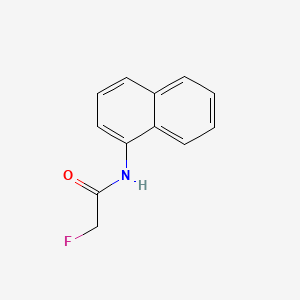
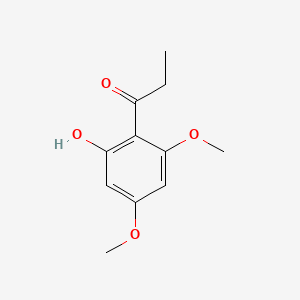
![(Z)-N'-hydroxy-2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetimidamide](/img/structure/B13426060.png)
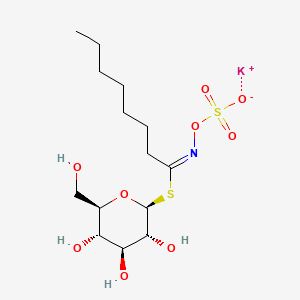
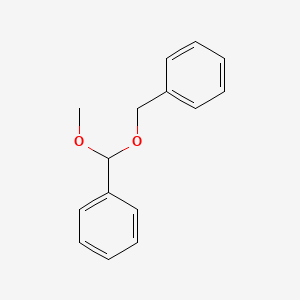
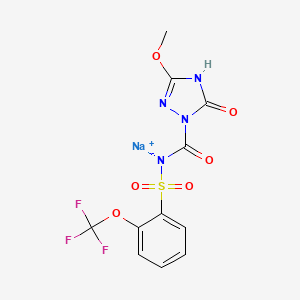
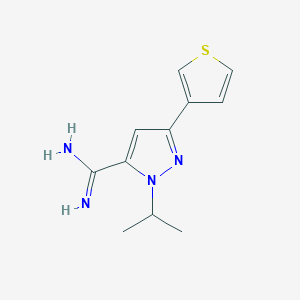
![(Z)-N'-hydroxy-2-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13426085.png)
